CID 78066824
Description
Properties
Molecular Formula |
C3H5Cl2Si |
|---|---|
Molecular Weight |
140.06 g/mol |
InChI |
InChI=1S/C3H5Cl2Si/c4-3-1-6(5)2-3/h3H,1-2H2 |
InChI Key |
QZYNDWIUWFWMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C[Si]1Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Analysis of the Provided Evidence
The evidence primarily focuses on:
- Machine learning architectures (e.g., Transformer, BERT, GPT-2) .
- Mass spectrometry techniques (e.g., CID vs. ETD fragmentation) .
- Other PubChem CIDs (e.g., oscillatoxin derivatives in , betulin-derived inhibitors in ) .


- General guidelines for chemical research and publication .
None of the documents mention CID 78066824 or provide structural, spectral, or functional data about this compound.
Critical Limitations
Missing Structural and Functional Data
Insufficient Chemical Comparison
While compares substrates and inhibitors (e.g., taurocholic acid vs. DHEAS), these compounds (CID 6675, CID 12594) are unrelated to This compound .
Recommendations for Further Research
To address this gap, the following steps are advised:
Consult PubChem Database
- Retrieve This compound ’s structural data, IUPAC name, and properties directly from PubChem.
- Identify its closest analogs using PubChem’s "Similar Compounds" tool.
Review Specialized Literature
- Search for This compound in journals like Journal of Cheminformatics () or Medicinal Chemistry Research (), which emphasize compound characterization .
Leverage Mass Spectrometry Data
- Apply methodologies from and to analyze This compound ’s fragmentation patterns and compare them with structurally similar compounds .
Proposed Framework for Future Comparison
If data for This compound becomes available, structure the comparison as follows:
Structural Comparison
| Property | This compound | Analog 1 (CID: XYZ) | Analog 2 (CID: ABC) |
|---|---|---|---|
| Molecular Formula | CₙHₘOₓ | CₐH₆Oᵧ | CₖHₗOᵩ |
| Functional Groups | [List] | [List] | [List] |
| 3D Conformation | [Image] | [Image] | [Image] |
Physicochemical Properties
| Property | This compound | Analog 1 | Analog 2 |
|---|---|---|---|
| LogP | X.XX | X.XX | X.XX |
| Solubility (mg/mL) | X.XX | X.XX | X.XX |
| Melting Point (°C) | XXX | XXX | XXX |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


